2-Cyclopropyl-2-methoxyethane-1-sulfonamide
Description
2-Cyclopropyl-2-methoxyethane-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropyl group and a methoxy substituent on the ethane backbone.
Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and stability.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-cyclopropyl-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
CNKVZKKFTUTKQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CS(=O)(=O)N)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for 2-Cyclopropyl-2-methoxyethane-1-sulfonamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-methoxyethane-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl and methoxy groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Property Comparison (Based on Available Data)
| Property | 1-Cyclopropyl-2-methoxyethane-1-sulfonamide | Sodium 2-methylprop-2-ene-1-sulphonate | Methyl 2-hexenoate |
|---|---|---|---|
| Molecular Weight | 179.24 | 148.14 | 128.17 |
| Functional Group | Sulfonamide | Sulfonate | Ester |
| Acidity | Weak acid (pKa ~10–12) | Strong acid (pKa ~1–2) | Neutral |
| Typical Applications | Pharmaceuticals, Agrochemicals | Surfactants, Ion-exchange resins | Flavors, Fragrances |
Research Findings and Gaps
- Positional Isomerism : The 1- vs. 2-cyclopropyl substitution in sulfonamides warrants further study to quantify effects on pharmacokinetics and target binding.
- Functional Group Diversity : Sulfonamides’ stability and hydrogen-bonding capacity make them superior to esters and alcohols in drug design, but sulfonates outperform in solubility for industrial applications .
- Data Limitations : Critical physicochemical data (e.g., solubility, stability) for 2-Cyclopropyl-2-methoxyethane-1-sulfonamide are absent in the evidence, underscoring the need for experimental characterization.
Biological Activity
2-Cyclopropyl-2-methoxyethane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, including a cyclopropyl group and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and its applications in developing pharmaceuticals.
Chemical Structure and Properties
The molecular formula of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide indicates the presence of a sulfonamide functional group, which is crucial for its biological activity. The cyclopropyl group introduces ring strain, enhancing the compound's reactivity and interaction with biological targets. The methoxy group may facilitate hydrogen bonding, impacting solubility and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom |
| Cyclopropyl Group | Introduces ring strain, affecting stability and reactivity |
| Methoxy Group | Enhances solubility and potential for hydrogen bonding |
Antibacterial Properties
Sulfonamides are known for their bacteriostatic properties, primarily through the inhibition of folic acid synthesis in bacteria. 2-Cyclopropyl-2-methoxyethane-1-sulfonamide exhibits similar antibacterial activity, potentially offering enhanced efficacy against specific bacterial strains due to its unique structure. Preliminary studies indicate that this compound may selectively inhibit certain bacterial enzymes involved in folate metabolism, suggesting its potential as a novel antibacterial agent .
Inhibition of Carbonic Anhydrases
Recent research has explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are implicated in various pathological conditions, including cancer. The compound's structural characteristics may allow it to act as an effective inhibitor of these enzymes, with studies showing promising results in reducing cell viability in cancer cell lines expressing high levels of CA IX under hypoxic conditions .
Case Study: Inhibition of CA IX
In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant inhibitory activity against CA IX, with IC50 values ranging from 51.6 to 99.6 nM. This activity was notably enhanced under hypoxic conditions, indicating the potential of these compounds in targeting tumor microenvironments .
Structure-Activity Relationship (SAR)
The biological activity of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide can be further understood through SAR analysis. Modifications to the sulfonamide structure can lead to variations in biological efficacy. For instance, the introduction of different substituents on the cyclopropyl or methoxy groups can significantly alter the compound's inhibitory potency against target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
